molecular formula C34H42O19 B12371949 Oxytroflavoside G

Oxytroflavoside G

Cat. No.: B12371949
M. Wt: 754.7 g/mol
InChI Key: JGDLCWFCXJLERP-DMXBUQNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Oxytroflavoside G undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Oxytroflavoside G is similar to other flavonoid glycosides such as oxytroflavosides A, B, C, D, and F . These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials. For instance, oxytroflavoside A has been noted for its significant antioxidant properties . The uniqueness of this compound lies in its specific molecular structure and the particular biological activities it exhibits, making it a valuable compound for further research and development.

Properties

Molecular Formula

C34H42O19

Molecular Weight

754.7 g/mol

IUPAC Name

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C34H42O19/c1-11-20(37)24(41)27(44)32(48-11)47-10-18-22(39)26(43)31(53-33-28(45)25(42)21(38)12(2)49-33)34(51-18)52-30-23(40)19-16(36)8-15(46-3)9-17(19)50-29(30)13-4-6-14(35)7-5-13/h4-9,11-12,18,20-22,24-28,31-39,41-45H,10H2,1-3H3/t11-,12-,18+,20-,21-,22-,24+,25+,26-,27+,28+,31+,32+,33-,34-/m0/s1

InChI Key

JGDLCWFCXJLERP-DMXBUQNHSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O

Origin of Product

United States

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